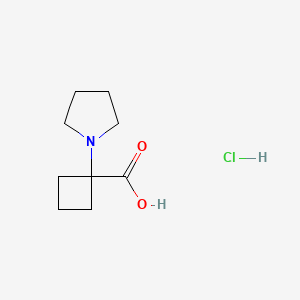
1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride
Overview
Description
1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
Researchers have synthesized 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, employing a combination of intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety (Petz, Allmendinger, Mayer, & Wanner, 2019).
Applications in Organocatalysis
The compound has been used in deconjugative esterification of 2-cyclohexylideneacetic acids, showcasing its role in catalysis (Sano, Harada, Azetsu, Ichikawa, Nakao, & Nagao, 2006).
C-H Functionalization in Organic Synthesis
It facilitates C-H functionalization of cyclic amines like pyrrolidine, playing a significant role in redox-annulations with α,β-unsaturated carbonyl compounds (Kang, Richers, Sawicki, & Seidel, 2015).
Development of Multicomponent Reactions
Its derivatives are key in multicomponent reactions for the synthesis of functionalized spiro[indoline-3,2'-pyrrolizines] or spiro[indoline-3,3'-pyrrolidines] (Sun, Chen, Gong, & Yan, 2015).
Formation of Pyrrolizidines and Indolizidines
The compound is instrumental in the synthesis of pyrrolizidines and indolizidines through multicomponent 1,3-dipolar cycloaddition of azomethine ylides (Nájera & Sansano, 2018).
Role in Molecular Structure Studies
It contributes to the understanding of molecular structures, as in the study of 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione (Hijji, Benjamin, Butcher, & Jasinski, 2009).
Applications in Enzyme Inhibition Studies
The compound and its derivatives have been synthesized and evaluated as inhibitors of β-galactofuranosidase, contributing to enzyme inhibition research (Oliveira Udry, Repetto, Vega, & Varela, 2016).
Properties
IUPAC Name |
1-pyrrolidin-1-ylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9(4-3-5-9)10-6-1-2-7-10;/h1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOXNULAVWSTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


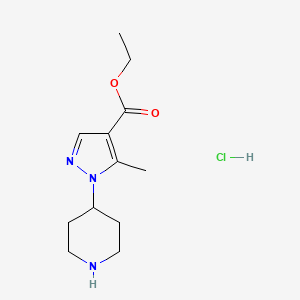
![1-[(4-chloro-2-methylphenyl)methyl]piperazine hydrochloride](/img/structure/B1435661.png)
![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)
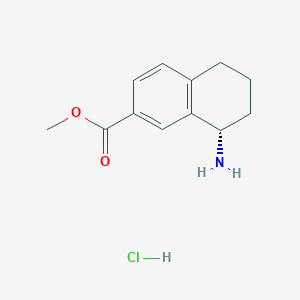
![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)
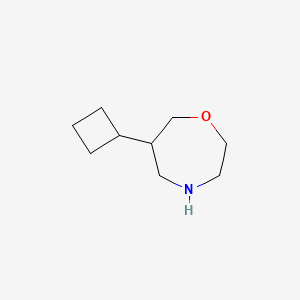
![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)
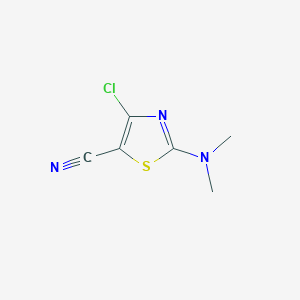
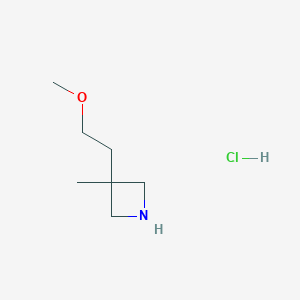
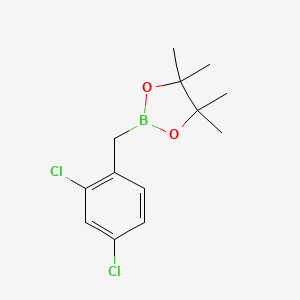

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)
